2-(3-Cyano-5-methylthiophen-2-yl)acetic acid
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Overview
Description
2-(3-Cyano-5-methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C₈H₇NO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-5-methylthiophen-2-yl)acetic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and the use of efficient catalysts and reaction conditions can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-5-methylthiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(3-Cyano-5-methylthiophen-2-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Cyano-5-methylthiophen-2-yl)acetic acid involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylthiophen-2-yl)acetic acid: This compound is structurally similar but lacks the cyano group.
2-Acetyl-5-methylthiophene: Another thiophene derivative with different functional groups.
Uniqueness
2-(3-Cyano-5-methylthiophen-2-yl)acetic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7NO2S |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(3-cyano-5-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C8H7NO2S/c1-5-2-6(4-9)7(12-5)3-8(10)11/h2H,3H2,1H3,(H,10,11) |
InChI Key |
QDNQKLFOPTTYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)CC(=O)O)C#N |
Origin of Product |
United States |
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